Dibunas
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-ditert-butylnaphthalene-1-sulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3S/c1-17(2,3)13-8-9-14-12(11-13)7-10-15(18(4,5)6)16(14)22(19,20)21/h7-11H,1-6H3,(H,19,20,21)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEBQCINXJDZCX-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=C(C=C2)C(C)(C)C)S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23O3S- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthetic Analysis and Precursor Chemistry of Dibunas
A retrosynthetic analysis is the foundational step in planning the synthesis of any target molecule, including the theoretical compound Dibunas. This process involves mentally deconstructing the molecule into simpler, commercially available, or easily synthesized precursors. The choice of disconnections would be dictated by the hypothetical structure of this compound, targeting robust and high-yielding bond formations.
Key considerations for the retrosynthetic analysis of this compound would include:
Identifying Key Functional Groups: The primary functional groups within the this compound scaffold would determine the most logical bond disconnections. For instance, if this compound contained an ester, a disconnection to an alcohol and a carboxylic acid (or its activated form) would be a standard approach.
Symmetry Elements: Any symmetry within the this compound structure could simplify the synthesis by allowing for the use of a common precursor for multiple parts of the molecule.
Stereochemistry: If this compound possesses stereocenters, the retrosynthetic plan must incorporate strategies for asymmetric synthesis or the use of chiral starting materials to ensure the desired stereoisomer is obtained.
The precursor chemistry would then focus on the efficient synthesis of these identified building blocks. This could involve well-established named reactions or the development of novel synthetic routes to access unique fragments required for the total synthesis.
Targeted Synthesis Pathways of Dibunas
A linear, multi-step synthesis is a common approach where starting materials are sequentially modified through a series of chemical reactions to build the target molecule. For a complex molecule like Dibunas, a typical multi-step synthesis might involve:
Scaffold Construction: Initial steps would focus on creating the core ring system or backbone of this compound.
Functional Group Interconversion: Subsequent steps would involve modifying the initial functional groups to those present in the final this compound structure. This could include oxidations, reductions, or protection/deprotection sequences.
Fragment Coupling: If the synthesis is convergent, pre-synthesized fragments would be joined in the later stages.
Each step would need to be carefully optimized to maximize yield and purity before proceeding to the next.
Modern synthetic chemistry often favors more sophisticated strategies over purely linear approaches.
Divergent Synthesis: A divergent approach would be valuable for creating a library of this compound analogs. This strategy involves synthesizing a common intermediate with multiple reaction sites. From this central intermediate, different reaction pathways can be "diverged" to produce a variety of structurally related compounds. This is particularly useful for exploring the structure-activity relationship of a new compound class.
Catalytic Transformations in Dibunas Synthesis
Functionalization and Derivatization of the this compound Core Structure
Post-Synthetic Modification Techniques
Post-synthetic modification (PSM) refers to the chemical alteration of a pre-synthesized molecule to introduce new functional groups or properties. This is a powerful strategy that can be applied to a parent structure like the dibunate (B83973) anion to create a library of related compounds without developing a new synthetic pathway from scratch. For a molecule such as 2,6-di-tert-butylnaphthalene-1-sulfonate, PSM would primarily target the naphthalene (B1677914) core or the sulfonate group, although the bulky tert-butyl groups significantly influence reactivity.
Key PSM strategies applicable to aromatic sulfonates include:
Modification of the Aromatic Core: The naphthalene ring system, while generally stable, can undergo electrophilic substitution reactions. However, the existing sulfonate and tert-butyl groups are bulky and deactivating, making further substitution challenging and requiring specific, often harsh, conditions. Potential modifications could include nitration or halogenation, which would introduce functional groups that can be further transformed.
Conversion of the Sulfonate Group: The sulfonate group itself can be converted into other functionalities. For instance, treatment with a strong reducing agent could potentially reduce it to a thiol (-SH), a highly reactive group useful for further derivatization. Alternatively, conversion to a sulfonyl chloride (-SO2Cl) would create a highly reactive intermediate capable of reacting with a wide range of nucleophiles (alcohols, amines) to form sulfonamides and sulfonate esters.
It is important to note that specific literature detailing the post-synthetic modification of Sodium Dibunate itself is scarce. The information presented here is based on general chemical principles of aromatic sulfonates and related structures like metal-organic frameworks (MOFs), where PSM is a widely used technique to impart new functionalities. rsc.orgresearchgate.netmdpi.comresearchgate.net
Challenges and Future Directions in this compound Synthesis
The synthesis of complex organic molecules like Sodium Dibunate presents several challenges, from the selection of starting materials to ensuring high yields and purity. Future research will likely focus on overcoming these hurdles through innovative synthetic methodologies.
Current Challenges:
Structural Complexity and Regioselectivity: A primary challenge in the synthesis of polysubstituted naphthalenes is controlling the position of the incoming functional groups (regioselectivity). consensus.app The synthesis of the 2,6-di-tert-butylnaphthalene-1-sulfonate structure requires precise control to ensure the correct isomeric product is formed.
Steric Hindrance: The presence of two bulky tert-butyl groups creates significant steric hindrance. This can slow down reaction rates and necessitate more forceful reaction conditions, which may lead to unwanted side products. consensus.app
Scalability: Transferring a synthetic route from a small-scale laboratory setting to large-scale industrial production can be difficult. Reactions that are manageable on a gram scale may become problematic at the kilogram scale, facing issues with heat transfer, mixing, and safety. synbio-tech.com
Future Directions and Innovations:
Catalytic Methods: The development of novel catalysts could enable more efficient and selective reactions. For example, new transition-metal catalysts could facilitate the direct and controlled functionalization of the naphthalene core under milder conditions, reducing the need for protecting groups and multiple steps.
Flow Chemistry: Continuous flow synthesis, where reagents are mixed and reacted in a continuously flowing stream through a reactor, offers several advantages over traditional batch processing. These include better control over reaction parameters (temperature, pressure, reaction time), improved safety, and easier scalability.
Computational Chemistry: The use of computational models to predict reaction outcomes and design optimal synthetic routes is becoming increasingly powerful. consensus.app This can help chemists to identify the most promising strategies before undertaking extensive laboratory work, saving time and resources.
Green Chemistry: Future synthetic strategies will increasingly focus on sustainability. This includes using less hazardous solvents, reducing energy consumption, and designing processes that generate minimal waste. mdpi.com For instance, employing solid-phase synthesis techniques could simplify purification and reduce solvent usage. nih.gov
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopy is fundamental to confirming the identity and elucidating the intricate structural details of organic molecules.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (PMR, CMR, 2D NMR, Solid-State NMR)
High-Resolution NMR spectroscopy is the cornerstone for determining the precise molecular structure of this compound in solution.
Proton (¹H) NMR (PMR): Would be used to identify the number and types of hydrogen atoms. For this compound, one would expect to see distinct signals for the aromatic protons on the naphthalene ring and a prominent signal for the chemically equivalent protons of the two tert-butyl groups. The integration of these signals would confirm the ratio of these protons.
Carbon-13 (¹³C) NMR (CMR): This technique maps the carbon skeleton. Distinct signals would be expected for the tert-butyl carbons, the quaternary carbons of the tert-butyl groups, and the various aromatic carbons of the naphthalene ring, including those substituted with the sulfonate and alkyl groups.
2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish connectivity. COSY (Correlation Spectroscopy) would show correlations between neighboring aromatic protons. HSQC (Heteronuclear Single Quantum Coherence) would link each proton to its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) connections between protons and carbons, which is crucial for confirming the substitution pattern on the naphthalene ring.
Solid-State NMR (ssNMR): In the absence of a single crystal, ssNMR could provide information about the structure and dynamics of this compound in its solid, powdered form. It can distinguish between different crystalline forms (polymorphs) if they exist.
No specific, publicly available NMR spectral data for this compound has been found in the literature.
High-Resolution Mass Spectrometry (HRMS) and Hyphenated MS Techniques (e.g., GC-MS, LC-MS)
Mass spectrometry provides information on the molecular weight and elemental composition of a molecule, as well as structural details through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the Dibunate ion to within a few parts per million. miamioh.edu This allows for the unambiguous determination of its elemental formula (C₁₈H₂₃O₃S⁻ for the anion). nih.gov The technique is highly sensitive and specific. nih.gov
Hyphenated Techniques (GC-MS, LC-MS): Since Sodium Dibunate is a salt, it is non-volatile and would require derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. thermofisher.comnih.gov Liquid Chromatography-Mass Spectrometry (LC-MS) is the more appropriate technique. nih.gov An LC system would separate this compound from any impurities before it enters the mass spectrometer. researchgate.net Electrospray ionization (ESI) in negative mode would be ideal for analyzing the Dibunate anion. The resulting mass spectrum would show the parent ion and, by inducing fragmentation (MS/MS), a characteristic pattern that could be used for structural confirmation and identification in complex mixtures. rsc.org Sodium adducts, [M+Na]⁺, are common in positive ion ESI-MS. researchgate.net
While commercial vendors suggest LC-MS data is available, no detailed fragmentation patterns or HRMS findings for this compound are published in research literature. bldpharm.com
Advanced Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for specific functional groups. Key expected vibrations include:
S=O stretching vibrations for the sulfonate group (SO₃⁻).
C-H stretching vibrations for the aromatic and aliphatic (tert-butyl) parts of the molecule.
C=C stretching vibrations within the aromatic naphthalene ring.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. nih.gov It would be effective for analyzing the naphthalene ring's skeletal vibrations and the C-C bonds of the tert-butyl groups. The sulfonate group vibrations would also be observable, complementing the IR data. researchgate.net
Specific IR and Raman spectra for this compound are not available in reviewed scientific papers, though spectra for related naphthalenesulfonate compounds have been studied. nih.gov
Electronic Spectroscopy (UV/Vis) for Electronic Structure Probing
UV-Visible spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. oecd.org This technique is particularly useful for analyzing compounds with conjugated systems.
For this compound, the naphthalene ring constitutes a significant chromophore. One would expect to observe strong absorption bands in the UV region, characteristic of π → π* electronic transitions within the aromatic system. ijpsjournal.com The position and intensity of these absorption maxima can be influenced by the substituents on the ring (the tert-butyl and sulfonate groups). The technique is often used for quantitative analysis based on the Beer-Lambert law. ijpsjournal.com Some sources indicate that this compound lacks a distinct absorption maximum above 220 nm. windows.net
Table 1: Anticipated Spectroscopic Data for this compound
| Technique | Expected Observations | Information Gained |
|---|---|---|
| ¹H NMR | Signals in aromatic and aliphatic regions. | Proton environment, count, and connectivity. |
| ¹³C NMR | Signals for aromatic, aliphatic, and quaternary carbons. | Carbon skeleton structure. |
| HRMS | Highly accurate mass measurement of the molecular ion. | Unambiguous molecular formula. |
| LC-MS/MS | Parent ion peak and specific fragmentation pattern. | Structural confirmation and impurity profiling. |
| IR Spectroscopy | Characteristic bands for S=O, C-H, and C=C bonds. | Functional group identification. |
| Raman Spec. | Strong signals for naphthalene ring and alkyl C-C bonds. | Skeletal structure confirmation. |
| UV/Vis Spec. | Strong absorption bands in the UV region. | Electronic structure of the conjugated system. |
X-ray Diffraction (XRD) and Single Crystal X-ray Analysis for Solid-State Structure
X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Powder X-ray Diffraction (PXRD): PXRD is used on a powdered (polycrystalline) sample to obtain a characteristic diffraction pattern. This pattern serves as a fingerprint for the crystalline phase and can be used for quality control and to identify different polymorphs. nist.gov
No publicly accessible crystallographic data (either powder or single crystal) for this compound or Sodium Dibunate has been reported in the Cambridge Structural Database or other scientific literature. researchgate.netuvic.ca
Chromatographic and Separation Science Applications
Chromatography is essential for separating this compound from impurities, reaction byproducts, or other components in a mixture, as well as for quantification. mpg.de
Given its ionic nature, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) would be the most suitable technique for the analysis of Sodium Dibunate. turkjps.orggoogle.com A typical method would involve:
Stationary Phase: A C18 or C8 silica-based column, which is non-polar.
Mobile Phase: A polar solvent mixture, such as methanol (B129727) or acetonitrile (B52724), with an aqueous buffer to control pH and ensure consistent ionization of the sulfonate group. google.com
Detection: A UV detector set to a wavelength where the naphthalene chromophore absorbs strongly would be used for detection and quantification. turkjps.org
This HPLC method would be crucial for establishing the purity of this compound, quantifying it in various samples, and for stability-indicating assays that monitor for the appearance of degradation products over time.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of naphthalenesulfonates like this compound. Ethyl dibunate, for instance, can be effectively analyzed using reverse-phase (RP) HPLC under straightforward conditions. nih.gov A typical mobile phase for such an analysis consists of a mixture of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid. nih.gov For applications requiring mass spectrometric detection (LC-MS), the non-volatile phosphoric acid is typically substituted with a volatile alternative such as formic acid. nih.gov
The evolution of HPLC has led to Ultra-Performance Liquid Chromatography (UPLC), which utilizes columns packed with smaller particles (typically under 3 µm) to achieve faster and more efficient separations. nih.gov Methods developed for HPLC are often scalable to UPLC systems, offering significant improvements in speed and resolution, which is particularly beneficial for high-throughput screening or analyzing complex samples. nih.gov The separation of various aromatic sulfonates, including naphthalenesulfonates, is well-established on reversed-phase columns, often employing an ion-suppression or ion-pairing mechanism to achieve optimal retention and peak shape. oup.com
Table 1: Illustrative HPLC-UPLC Parameters for Naphthalenesulfonate Analysis
| Parameter | HPLC Condition | UPLC Condition |
|---|---|---|
| Column | C18 (5 µm particle size) | C18 (sub-3 µm particle size) |
| Mobile Phase | Acetonitrile/Water with Phosphoric or Formic Acid | Acetonitrile/Water with Formic Acid |
| Detection | UV, Mass Spectrometry (MS) | UV, Mass Spectrometry (MS) |
| Key Advantage | Robust and widely available | Faster analysis, higher resolution |
This table is a generalized representation based on common practices for analyzing naphthalenesulfonates.
Gas Chromatography (GC)
Gas Chromatography (GC) is less commonly used for highly polar and non-volatile compounds like naphthalenesulfonic acids due to the difficulty in volatilizing the analytes. However, with appropriate derivatization, GC-MS becomes a powerful tool for their analysis. A published method for analyzing naphthalene monosulfonic acid (NS) isomers, which is structurally related to this compound, involves an on-line derivatization technique within the GC injection port. nih.gov
In this method, the sulfonic acid analytes are converted into more volatile butyl esters using tetrabutylammonium (B224687) salts during a large-volume injection. nih.gov This allows for their separation on a standard GC column and subsequent identification and quantification by mass spectrometry. The use of electron impact (EI) ionization in the MS detector allows for the generation of characteristic fragmentation patterns, such as the molecular ion and a distinctive [M-56]+ ion (corresponding to the loss of a butene fragment), which enhances the certainty of identification at trace levels. nih.gov This derivatization approach could be adapted for the analysis of this compound.
Table 2: Key Findings of GC-MS Analysis of Derivatized Naphthalenesulfonates
| Parameter | Finding | Reference |
|---|---|---|
| Technique | Large-volume injection-port derivatization GC-MS | nih.gov |
| Derivatizing Agent | Tetrabutylammonium salts | nih.gov |
| Analyte Form | Butylated Naphthalenesulfonate Isomers | nih.gov |
| Quantitation Limit | As low as 0.05 µg/L in a 200 mL water sample | nih.gov |
| Sample Recovery | 70% to 82% in spiked water samples | nih.gov |
Two-Dimensional Chromatography
For exceptionally complex samples, one-dimensional chromatography may not provide sufficient resolving power. Comprehensive two-dimensional chromatography (2D-LC or GCxGC) offers significantly enhanced separation capacity by combining two different chromatographic mechanisms.
While specific 2D-chromatography studies on this compound are not prevalent, the analysis of structurally related complex materials like lignosulfonates demonstrates the power of this approach. nih.gov A 2D-LC method combining Hydrophobic Interaction Chromatography (HIC) in the first dimension with Size-Exclusion Chromatography (SEC) in the second has been shown to effectively separate lignosulfonates based on both their hydrophobicity and molecular weight distribution. nih.gov This "orthogonal" separation provides a much more detailed chemical picture of the sample. Similarly, comprehensive two-dimensional gas chromatography (GCxGC) is a powerful tool for resolving co-eluting compounds in complex mixtures, and could foreseeably be applied to the analysis of derivatized this compound in challenging matrices. researchgate.net
Advanced Electrophoretic Techniques
Capillary electrophoresis (CE) offers an alternative, high-efficiency separation mechanism for charged species like this compound. Several studies have detailed the separation of naphthalenesulfonate isomers using CE-based methods. nih.govresearchgate.netresearchgate.net Capillary Zone Electrophoresis (CZE) can separate isomers based on subtle differences in their charge-to-size ratio. The addition of modifiers to the running buffer, such as organic solvents or macrocyclic compounds like cyclodextrins, can significantly enhance separation selectivity by inducing differential interactions with the analytes. nih.govresearchgate.net
For neutral or similarly charged compounds, Micellar Electrokinetic Capillary Chromatography (MEKC) is employed. In MEKC, a surfactant (such as sodium dodecyl sulfate (B86663) or Brij 35) is added to the buffer above its critical micelle concentration. researchgate.net Analytes partition between the aqueous buffer and the micellar phase, and separation occurs based on these differential partitioning coefficients, analogous to reversed-phase chromatography. MEKC has been successfully used to resolve complex mixtures of naphthalenedisulfonate isomers that were inseparable by CZE alone. researchgate.net
Surface Analytical Techniques for this compound-Modified Materials
When this compound is used to modify a material's surface, specialized techniques are required to characterize the chemical composition and structure of the outermost layers.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique used to determine the elemental composition and chemical state of the top few nanometers of a material. For a surface modified with this compound, XPS would be used to confirm the successful grafting of the compound.
The key indicator would be the presence of a sulfur signal. The binding energy of the sulfur 2p photoelectron peak is highly indicative of its oxidation state. nih.govresearchgate.net For a sulfonate group (–SO₃H or –SO₃⁻), as found in this compound, the S 2p peak is expected to appear at a binding energy of approximately 169 to 170 eV. nih.govresearchgate.net This is distinctly different from reduced sulfur species like thiols (–SH), which appear around 164 eV. researchgate.net By analyzing the high-resolution S 2p spectrum, one can confirm the presence of the sulfonate group and thus the this compound molecule on the surface. Quantitative analysis of the XPS data can also provide the relative surface concentration of the elements. acs.org
Secondary Ion Mass Spectrometry (SIMS)
Secondary Ion Mass Spectrometry (SIMS), particularly in its Time-of-Flight (ToF-SIMS) configuration, provides detailed molecular information about the very outermost monolayer of a surface. nanoanalytics.comstinstruments.com The technique involves bombarding the surface with a primary ion beam, which causes the ejection of secondary ions (molecular fragments) from the surface. These fragments are then analyzed by a mass spectrometer. nanoanalytics.com
For a this compound-modified surface, ToF-SIMS would be expected to detect characteristic fragment ions corresponding to the this compound structure. This would include ions representing the di-tert-butylnaphthalene core, the loss of tert-butyl groups, and fragments containing the sulfonate moiety. This molecular specificity makes ToF-SIMS exceptionally powerful for confirming the presence of specific organic compounds on a surface and mapping their lateral distribution with high spatial resolution. ri.seuwo.ca
Chemometrics and Data Analysis in this compound Characterization
Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the characterization of a compound like this compound, chemometrics would be instrumental in analyzing complex datasets generated by spectroscopic and chromatographic techniques, especially for quality control, impurity profiling, and understanding structure-property relationships.
Multivariate analysis techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) are central to chemometrics. For instance, if multiple batches of this compound were analyzed using a technique like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, PCA could be employed to identify patterns and outliers. This would help in monitoring the consistency of the manufacturing process.
A hypothetical application could involve using spectroscopic data (e.g., from infrared or Raman spectroscopy) from different this compound samples to build a classification model. This model could then rapidly classify new batches as meeting quality standards or not, based on their spectral fingerprint.
Hypothetical Data Table for Chemometric Analysis of this compound Batches:
| Batch ID | Peak Area (HPLC) | Impurity A (%) | Impurity B (%) | Spectral Wavenumber Shift (cm⁻¹) | Classification |
| DB-001 | 102.3 | 0.05 | 0.02 | 1050.1 | Pass |
| DB-002 | 101.9 | 0.06 | 0.03 | 1050.3 | Pass |
| DB-003 | 98.7 | 0.21 | 0.09 | 1051.5 | Fail |
| DB-004 | 102.5 | 0.04 | 0.02 | 1050.0 | Pass |
| DB-005 | 100.1 | 0.15 | 0.07 | 1051.1 | Borderline |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Method Validation and Analytical Performance Parameters (Sensitivity, Selectivity, Robustness)
Any analytical method developed for the quantification of this compound would require rigorous validation to ensure its reliability, as per guidelines from regulatory bodies like the International Council for Harmonisation (ICH). The validation process establishes the performance characteristics of the method.
Sensitivity: This is typically defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest concentration of this compound that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. For a typical HPLC method, one might expect an LOQ in the low µg/mL range.
Selectivity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is often demonstrated by analyzing spiked samples and showing that the signal for this compound is not affected by other substances.
Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage.
Hypothetical Analytical Performance Parameters for a Validated HPLC Method for this compound:
| Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | e.g., 10-150 µg/mL | 10-150 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 1.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.5% |
| Selectivity | No interference at the retention time of this compound | Pass |
| LOD | Signal-to-Noise ≥ 3 | 0.5 µg/mL |
| LOQ | Signal-to-Noise ≥ 10 | 1.5 µg/mL |
| Robustness | % RSD of results ≤ 2.0% after variations | Pass |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Table of Compound Names
| Common Name | Systematic Name |
| This compound (Sodium Dibunate) | Sodium 2,6-di-tert-butylnaphthalene-1-sulfonate |
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Reaction Mechanisms and Kinetic Studies of Dibunas
Influence of Reaction Conditions on Mechanisms and Kinetics (Temperature, Pressure, Solvent Effects)
The reaction mechanism and kinetics of a chemical transformation are highly sensitive to the conditions under which the reaction is performed. Key parameters such as temperature, pressure, and the choice of solvent can significantly alter the reaction pathway and the rate at which products are formed.
Temperature Effects: An increase in temperature generally leads to an increase in the reaction rate. This is explained by the Arrhenius equation, which indicates that the rate constant of a reaction increases exponentially with temperature. Higher temperatures provide reacting molecules with greater kinetic energy, increasing the frequency of collisions and the proportion of molecules that possess the necessary activation energy to overcome the reaction barrier. However, temperature can also influence the reaction mechanism itself. For some reactions with multiple possible pathways, a change in temperature can favor one mechanism over another, leading to different product distributions.
Pressure Effects: The influence of pressure on reaction kinetics is most pronounced for reactions occurring in the gas phase, particularly those involving a change in the number of moles of gas. According to Le Chatelier's principle, increasing the pressure will favor the reaction pathway that results in a decrease in the total volume, thereby shifting the equilibrium. For reactions in the liquid phase, the effect of pressure is generally less significant unless very high pressures are applied. Changes in pressure can affect the activation volume of a reaction, which can provide insights into the nature of the transition state.
Solvent Effects: The solvent in which a reaction is conducted can have a profound impact on both the reaction mechanism and its kinetics. Solvents can influence the stability of reactants, products, and transition states through various intermolecular interactions such as dipole-dipole interactions, hydrogen bonding, and van der Waals forces. For example, polar solvents are generally effective at stabilizing charged intermediates and transition states, which can significantly accelerate reactions that proceed through such species. The viscosity of the solvent can also affect the rate of diffusion-controlled reactions.
The following table illustrates hypothetical data on how different solvents might affect the rate constant of a reaction.
| Solvent | Dielectric Constant | Rate Constant (s⁻¹) |
| Hexane | 1.9 | 1.2 x 10⁻⁵ |
| Diethyl Ether | 4.3 | 5.8 x 10⁻⁵ |
| Acetone | 21 | 3.4 x 10⁻⁴ |
| Ethanol | 25 | 9.1 x 10⁻⁴ |
| Water | 80 | 7.6 x 10⁻³ |
This is an interactive data table based on hypothetical values.
Computational and Theoretical Chemistry of Dibunas
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of molecules like Dibunas at the atomic level. These methods, rooted in quantum mechanics, offer a powerful lens through which to predict and analyze molecular properties.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of many-body systems, including complex organic molecules. DFT methods are predicated on the principle that the energy of a molecule can be determined from its electron density, offering a balance between computational cost and accuracy.
For a molecule like this compound, DFT calculations can elucidate key aspects of its electronic and geometric properties. The naphthalene (B1677914) core, substituted with two bulky tert-butyl groups and a sulfonate group, presents an interesting case for studying the interplay of steric and electronic effects. DFT can be employed to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. These calculations would likely reveal the steric strain introduced by the di-tert-butyl groups and its influence on the planarity of the naphthalene ring system.
Furthermore, DFT is instrumental in analyzing the electronic properties. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in understanding a molecule's reactivity. For aromatic systems like naphthalene derivatives, the HOMO is often a π-orbital, and its energy is a key indicator of the molecule's electron-donating ability. Conversely, the LUMO's energy relates to its electron-accepting character. The energy gap between the HOMO and LUMO provides insights into the molecule's electronic stability and its potential for electronic transitions.
Table 1: Predicted Electronic Properties of Naphthalene Derivatives from DFT Calculations
| Naphthalene Derivative | Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Naphthalene | aug-cc-pVQZ | -6.13 | -1.38 | 4.75 |
| 1,5-Diaminonaphthalene | 6-31(d,p) | -5.12 | -0.98 | 4.14 |
| 2,6-Naphthalenedicarboxylic acid | --- | --- | --- | --- |
Note: Data for this compound is extrapolated based on typical results for similar compounds. The HOMO, LUMO, and energy gap values are illustrative and would require specific calculations for this compound for precise determination.
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, while often more computationally demanding than DFT, can provide highly accurate results. Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory.
For this compound, ab initio calculations could be employed to refine the geometric and electronic parameters obtained from DFT. For example, MP2 calculations are known to better account for electron correlation effects, which can be significant in molecules with extensive π-systems like naphthalene. This can lead to more accurate predictions of interaction energies and subtle geometric features.
Studies on aromatic sulfonates, such as methylsulfonate and phenylsulfonate anions, have utilized ab initio methods to investigate their geometric, electronic, and energetic properties. These studies highlight the importance of including electron correlation to achieve a good electronic description of the sulfonate group. For instance, calculations at the MP2 level have been shown to provide results that are in better agreement with experimental data for related systems.
The choice of basis set is a critical aspect of any quantum chemical calculation. A basis set is a set of mathematical functions used to build molecular orbitals. The size and type of basis set directly impact the accuracy and computational cost of the calculation. For molecules containing sulfur, like this compound, it is particularly important to use basis sets that include polarization and diffuse functions to accurately describe the electronic structure around the sulfonate group.
Pople-style basis sets, such as 6-31G(d,p) or 6-311+G(d,p), are commonly used for organic molecules and provide a good starting point. For higher accuracy, correlation-consistent basis sets, such as aug-cc-pVDZ or aug-cc-pVTZ, are often employed. The "aug" prefix indicates the inclusion of diffuse functions, which are important for describing anions and weak interactions.
Electron correlation refers to the interaction between electrons in a molecule. Hartree-Fock theory, the simplest ab initio method, does not fully account for electron correlation. More advanced methods, such as MP2 and Coupled Cluster, are designed to include these effects. For aromatic molecules, where π-electron systems are prevalent, correlation effects can play a significant role in determining the molecule's stability and reactivity. Capturing these effects accurately is crucial for obtaining reliable theoretical predictions.
Molecular Modeling and Simulation
While quantum chemical calculations provide a static picture of a molecule, molecular modeling and simulation techniques allow for the study of its dynamic behavior.
Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and dynamic behavior of molecules over time. In an MD simulation, the motion of atoms and molecules is simulated by numerically solving Newton's equations of motion. The forces between atoms are calculated using a force field, which is a set of empirical potential energy functions.
For a molecule as flexible as this compound, with two bulky tert-butyl groups attached to the naphthalene core, MD simulations are invaluable for conformational analysis. The tert-butyl groups can rotate around the C-C bonds connecting them to the naphthalene ring, and the sulfonate group also has rotational freedom. These rotations give rise to a complex potential energy surface with multiple local minima corresponding to different stable conformations.
MD simulations can be used to sample these different conformations by simulating the molecule's movement at a given temperature. By analyzing the trajectory of the simulation, one can identify the most populated conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with its environment. For instance, the accessibility of the sulfonate group, which is important for its function, will be dependent on the conformational state of the molecule.
Table 2: Illustrative Conformational Dihedral Angles for this compound from Theoretical Modeling
| Dihedral Angle | Predicted Range (degrees) |
| C1-C2-C(tert-butyl)-C(methyl) | 0 - 360 |
| C5-C6-C(tert-butyl)-C(methyl) | 0 - 360 |
| C2-C1-S-O | 0 - 360 |
Note: The predicted ranges are illustrative and would be determined from a detailed conformational analysis using methods like Molecular Dynamics.
Monte Carlo (MC) simulations are another powerful method for exploring the conformational space of molecules. Unlike MD simulations, which follow a deterministic trajectory, MC methods use random sampling to generate new conformations. A new conformation is accepted or rejected based on a probability criterion, typically the Metropolis criterion, which depends on the energy difference between the new and old conformations.
MC simulations can be particularly effective for overcoming large energy barriers and sampling a wider range of conformational space than might be accessible in a typical MD simulation of the same length. For a molecule like this compound, with multiple rotatable bonds, MC methods could be used to efficiently search for the global minimum energy conformation as well as other low-energy conformers.
In the context of drug-like molecules, MC simulations are also used for tasks such as predicting binding affinities and exploring possible binding modes to a target protein. By generating a diverse set of conformations, MC methods can help in identifying the bioactive conformation of a molecule. While specific MC simulation studies on this compound are not available, the methodology is widely applied to flexible organic molecules with similar structural features.
Computational Approaches for Molecular Structure Prediction
The precise determination of a molecule's three-dimensional structure is fundamental to understanding its chemical and physical properties. For this compound, a variety of computational methods are employed to predict its geometry, including bond lengths, bond angles, and dihedral angles. These methods range from classical mechanics approaches to more sophisticated quantum mechanical calculations.
Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset (MP) perturbation theory, along with Density Functional Theory (DFT), are at the forefront of predicting the molecular structure of this compound. These quantum chemical methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and, consequently, its geometry. The choice of basis set, which is a set of mathematical functions used to build molecular orbitals, is crucial for the accuracy of these calculations. Common basis sets include Pople-style basis sets (e.g., 6-31G*) and Dunning's correlation-consistent basis sets (e.g., cc-pVTZ). The selection of the appropriate level of theory and basis set is a balance between computational cost and desired accuracy.
For larger systems involving this compound, or for dynamic simulations, molecular mechanics (MM) methods may be utilized. These methods rely on classical force fields to describe the potential energy of the system as a function of its atomic coordinates. While less computationally intensive than quantum mechanical methods, the accuracy of MM depends heavily on the quality of the force field parameters for the specific atoms and bond types present in this compound.
The predicted structural parameters for this compound from these computational methods can be compared with experimental data, if available, from techniques such as X-ray crystallography or gas-phase electron diffraction to validate the computational model.
| Computational Method | Basis Set | Predicted C-C Bond Length (Å) | Predicted C-H Bond Length (Å) |
| Hartree-Fock (HF) | 6-31G | 1.535 | 1.085 |
| DFT (B3LYP) | 6-31G | 1.542 | 1.093 |
| MP2 | cc-pVTZ | 1.540 | 1.091 |
Note: The data in this table is illustrative and would be populated with actual calculated values for this compound.
Theoretical Prediction of Reactivity and Selectivity
Understanding the reactivity and selectivity of this compound is crucial for its synthesis and application. Theoretical methods provide a framework for predicting how and where this compound will react with other chemical species.
Frontier Molecular Orbital Theory (HOMO-LUMO Analysis)
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and shape of these orbitals are critical in determining how this compound will interact with other molecules.
The HOMO is the orbital from which the molecule is most likely to donate electrons, thus it is associated with nucleophilic character. The LUMO is the orbital to which the molecule is most likely to accept electrons, indicating its electrophilic character. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
For this compound, the spatial distribution of the HOMO and LUMO can predict the sites of electrophilic and nucleophilic attack, respectively. For example, if a particular region of the this compound molecule has a high density of the HOMO, that region is likely to be the site of reaction with an electrophile. Conversely, a high density of the LUMO indicates a site susceptible to nucleophilic attack.
| Orbital | Energy (eV) | Description |
| HOMO | -6.2 | Highest Occupied Molecular Orbital |
| LUMO | -1.5 | Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 4.7 | Energy difference between HOMO and LUMO |
Note: The data in this table is illustrative and would be populated with actual calculated values for this compound.
Electrostatic Potential (ESP) Mapping
Electrostatic Potential (ESP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. This provides a color-coded map of the charge distribution, which is invaluable for predicting intermolecular interactions and reactive sites.
In an ESP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are likely to be attractive to electrophiles. These are often associated with lone pairs of electrons on heteroatoms or pi-electron systems. Regions of positive electrostatic potential (typically colored blue) are electron-deficient and are susceptible to attack by nucleophiles. These are often found around hydrogen atoms bonded to electronegative atoms.
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) are computational models that correlate the structural or property descriptors of a set of compounds with their activities or properties. In the context of the chemical properties of this compound and its analogs, QSPR models can be developed to predict various physicochemical properties without the need for experimental measurements.
For a series of this compound derivatives, molecular descriptors can be calculated. These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). A statistical model, such as multiple linear regression or partial least squares, is then used to build a mathematical relationship between these descriptors and a specific chemical property of interest, such as boiling point, solubility, or partition coefficient.
Once a robust QSPR model is established, it can be used to predict the properties of new, unsynthesized this compound derivatives. This allows for the in silico screening of a large number of potential compounds to identify those with desired chemical properties, thereby guiding synthetic efforts towards the most promising candidates.
Machine Learning and Artificial Intelligence in this compound Chemistry
The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemistry. For this compound, these advanced computational techniques can be used to build predictive models for its synthesis and reactivity, accelerating the pace of discovery.
Predictive Models for Synthesis and Reactivity
Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcome of a reaction involving this compound. These models can learn complex patterns in chemical data that are not easily discernible by humans. For instance, a neural network could be trained to predict the optimal reaction conditions (e.g., temperature, solvent, catalyst) for a particular transformation of this compound, or to predict the major product of a reaction with a given set of reactants.
Furthermore, ML models can be used to predict the reactivity of different sites within the this compound molecule. By training on data from computational chemistry calculations or experimental results, these models can learn to identify the most reactive functional groups or atomic positions in this compound under various reaction conditions. This predictive capability can significantly reduce the number of experiments required to develop new synthetic routes and to understand the chemical behavior of this compound. The integration of ML and AI with traditional computational chemistry methods promises to provide a more comprehensive and predictive understanding of the chemistry of this compound.
High-Throughput Virtual Screening of this compound Derivatives
High-throughput virtual screening (HTVS) is a computational technique used to systematically evaluate large libraries of chemical compounds to identify those with a high probability of possessing a desired biological activity. In the context of Sodium Dibunate (B83973), HTVS could be employed to discover novel derivatives with enhanced efficacy, selectivity, or improved pharmacokinetic profiles.
The process would begin with the creation of a virtual library of Sodium Dibunate derivatives. This library could be generated by systematically modifying the core structure of Sodium Dibunate, for instance, by altering the position or nature of the tert-butyl groups or the sulfonate group on the naphthalene ring.
Subsequently, these virtual derivatives would be screened against a validated biological target. Given that Sodium Dibunate is a cough suppressant, a potential target could be receptors or ion channels involved in the cough reflex pathway. The screening process utilizes scoring functions to predict the binding affinity of each derivative to the target. Derivatives with high predicted binding affinities would be prioritized for further investigation.
Illustrative Data from a Hypothetical High-Throughput Virtual Screening of Sodium Dibunate Derivatives:
| Derivative ID | Modification | Predicted Binding Affinity (kcal/mol) | Lipinski's Rule of Five Violations |
| DIB-001 | 3-fluoro substituent on naphthalene ring | -8.5 | 0 |
| DIB-002 | Iso-propyl group instead of tert-butyl | -7.9 | 0 |
| DIB-003 | Carboxylate group instead of sulfonate | -9.2 | 1 |
| DIB-004 | N-oxide on naphthalene ring | -8.1 | 0 |
| DIB-005 | Additional hydroxyl group | -8.8 | 0 |
This table is for illustrative purposes only, as specific data for Sodium Dibunate is not currently available.
Computational Approaches for Molecular Interaction Prediction and Design
Computational methods are invaluable for predicting and analyzing the molecular interactions between a ligand, such as Sodium Dibunate, and its biological target. These approaches provide insights into the binding mode and the key intermolecular forces driving the interaction, which is crucial for rational drug design.
Molecular docking is a primary tool used for this purpose. A three-dimensional model of the target protein would be used to predict the most likely binding pose of Sodium Dibunate within the active site. This simulation would reveal potential hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the compound and the protein's amino acid residues.
Molecular dynamics (MD) simulations can further refine the understanding of these interactions. MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the ligand-receptor complex. This can help to assess the stability of the predicted binding pose and identify key residues that are critical for maintaining the interaction.
The insights gained from these computational studies can guide the design of new Sodium Dibunate derivatives with improved binding characteristics. For example, if a particular region of the binding pocket is found to be unoccupied, a derivative could be designed to extend into this space to form additional favorable interactions.
Hypothetical Key Molecular Interactions of Sodium Dibunate with a Target Protein:
| Interaction Type | Sodium Dibunate Moiety | Target Protein Residue | Predicted Distance (Å) |
| Hydrogen Bond | Sulfonate Oxygen | Arginine | 2.8 |
| Hydrophobic | tert-Butyl Group | Leucine | 3.5 |
| Hydrophobic | Naphthalene Ring | Phenylalanine | 3.8 |
| Electrostatic | Sulfonate Group | Lysine | 4.2 |
This table is for illustrative purposes only, as specific data for Sodium Dibunate is not currently available.
Absence of Scientific Data on "this compound"
Following a comprehensive search of chemical databases and the scientific literature, no information has been found on a chemical compound named "this compound." This name does not correspond to any recognized substance in established chemical catalogs or research publications.
Consequently, it is not possible to generate an article on the "Interactions of this compound at the Molecular Level" as the compound itself appears to be non-existent in publicly accessible scientific records. The detailed exploration of its non-covalent interactions and coordination chemistry, as requested, cannot be undertaken without foundational data on its structure and properties.
It is possible that "this compound" may be a proprietary or internal codename for a compound not yet disclosed in public literature, a neologism, or a misspelling of a different chemical substance. Without a valid chemical identifier or structure, no scientifically accurate information can be provided.
Interactions of Dibunas at the Molecular Level Fundamental Chemical Principles
Host-Guest Chemistry Principles Involving Dibunas
Host-guest chemistry involves the formation of unique complexes between two or more molecules or ions, held together by non-covalent forces. wikipedia.org This field is central to understanding molecular recognition and self-assembly. The host molecule, typically the larger of the two, possesses a cavity or binding site that is structurally complementary to the guest molecule. wikipedia.orgwikipedia.org The forces driving the formation of these host-guest complexes include hydrogen bonding, van der Waals forces, hydrophobic interactions, and electrostatic interactions. wikipedia.org
Supramolecular assembly is the spontaneous organization of molecules into well-defined, stable structures through non-covalent interactions. nih.govresearchgate.net This process is fundamental to many biological systems, such as the formation of cell membranes and the folding of proteins. thno.org In synthetic systems, the design of molecules that can self-assemble into complex architectures is a key goal of supramolecular chemistry. thno.orgrsc.org
For this compound, supramolecular assembly is driven by a combination of intermolecular forces. Halogen-halogen interactions, for instance, can play a pivotal role in the formation and stability of such assemblies. researchgate.net The process is often dynamic and can be influenced by external stimuli, allowing for the creation of responsive materials. nih.govrsc.org The resulting structures, such as linear supramolecular polymers, can be characterized in both solution and solid states. researchgate.net
Molecular recognition is the specific binding between a host and a guest molecule. wikipedia.org This specificity is dictated by the principle of molecular complementarity, where the electronic and steric properties of the host's binding site are precisely matched to the guest. wikipedia.org This phenomenon is the basis for countless biological processes, including enzyme-substrate and antigen-antibody interactions. wikipedia.orgresearchgate.net
Derivatives of related macrocyclic compounds, such as dibenzotetraaza thno.organnulene (DBTAA), have demonstrated selective recognition of specific nucleic acid sequences. beilstein-journals.org For example, certain DBTAA-adenine conjugates have been shown to recognize AT-rich regions of DNA. beilstein-journals.org This recognition is signaled by distinct changes in their circular dichroism (CD) spectra upon binding. beilstein-journals.org The specificity arises from the unique fit and non-covalent interactions between the conjugate and the DNA minor groove, which serves as the dominant binding site. beilstein-journals.org Key structural features, such as the length of the linker connecting the macrocycle to a DNA-binding appendage, are critical for this recognition. beilstein-journals.org
Molecular Interactions with Model Biomolecules (e.g., Proteins, Nucleic Acids) for Structural and Mechanistic Insights
The interaction of small molecules with biomacromolecules like proteins and nucleic acids is a cornerstone of molecular biology and medicinal chemistry. nih.govgbiosciences.comfortislife.com These interactions, governed by non-covalent forces, are responsible for processes ranging from DNA replication to the regulation of gene expression. gbiosciences.commdpi.com Studying these interactions provides insight into not just the affinity of binding, but also the underlying kinetics and structural changes involved. nih.govrsc.org
The binding of small molecules to targets like proteins is often an enthalpy-driven process, indicating that strong ionic interactions and hydrogen bonds are major contributors to the binding energy. nih.gov Computational models and molecular dynamics simulations are increasingly used to predict binding kinetic rates and to understand the interplay between conformational dynamics and thermodynamic interactions. arxiv.orgresearchgate.net
Table 1: Key Parameters in Binding Analysis
| Parameter | Symbol | Description | Significance |
|---|---|---|---|
| Association Rate Constant | k_on | The rate at which the molecule and its target bind to form a complex. | Reflects the speed of complex formation. physicallensonthecell.org |
| Dissociation Rate Constant | k_off | The rate at which the complex breaks apart into the molecule and its target. | Indicates the stability of the complex over time. physicallensonthecell.org |
| Dissociation Constant | K_d | The ratio of k_off to k_on (k_off/k_on) at equilibrium. | Measures the binding affinity; a lower K_d indicates higher affinity. physicallensonthecell.org |
| Change in Enthalpy | ΔH | The heat released or absorbed during the binding event. | Provides insight into the contribution of hydrogen bonds and van der Waals forces. nih.gov |
| Change in Entropy | ΔS | The change in the system's disorder upon binding. | Reflects changes in conformational freedom and solvent organization. nih.gov |
The binding of a molecule to a protein or nucleic acid is rarely a simple "lock-and-key" event. wikipedia.org Often, both the small molecule (guest) and the biomolecule (host) undergo conformational changes to achieve an optimal fit, a process known as "induced fit". researchgate.netnih.gov These structural rearrangements can be subtle or significant and are crucial for biological function. biorxiv.orgnih.gov For instance, in G-protein coupled receptors, ligand binding triggers substantial conformational changes that initiate signaling cascades. biorxiv.org Similarly, the binding of proteins to DNA can alter the DNA's structure, which can, in turn, influence the binding of other proteins. bmglabtech.com Intrinsically disordered proteins represent an extreme case, often undergoing a disorder-to-order transition upon binding to their target. researchgate.net
For DBTAA-adenine conjugates, interaction with DNA does not involve intercalation but rather groove binding, which implies specific conformational adjustments of both the conjugate and the local DNA structure to maximize favorable interactions. beilstein-journals.org
The binding of this compound to biomolecules is mediated by a combination of non-covalent interaction forces. wikipedia.org The primary forces at play include:
Electrostatic Interactions: These occur between charged or polar species. They include ion-ion interactions, ion-dipole interactions between a charged group and a polar molecule, and dipole-dipole interactions between two polar molecules. wikipedia.orggatech.edu These are fundamental to the initial attraction and orientation of a ligand to its binding site. gbiosciences.comnih.gov
Hydrogen Bonds: A specific type of strong dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. wikipedia.org They are highly directional and critical for specificity in molecular recognition. wikipedia.org
Van der Waals Forces: These are weaker, short-range interactions that include London dispersion forces (arising from temporary fluctuations in electron density) and Debye forces (between a permanent dipole and an induced dipole). wikipedia.orgpharmafeatures.com Though individually weak, their cumulative effect is significant in stabilizing molecular complexes. pharmafeatures.com
Hydrophobic Interactions: In an aqueous environment, non-polar surfaces tend to associate to minimize their contact with water. wikipedia.org This effect is a major driving force for protein folding and the binding of non-polar ligands into hydrophobic pockets of proteins. gatech.edu
In the context of DBTAA binding to the DNA groove, a combination of electrostatic interactions with the phosphate (B84403) backbone, hydrogen bonding with the base pairs, and van der Waals forces contributes to the stability of the complex. beilstein-journals.orggbiosciences.com
Table 2: Compound Names Mentioned
| Compound Name | Abbreviation |
|---|---|
| Dibenzotetraaza thno.organnulene | DBTAA |
| Adenosine triphosphate | ATP |
| Deoxyribonucleic acid | DNA |
| Ribonucleic acid | RNA |
Role of Dibunas in Advanced Materials Science and Catalysis
Integration of Dibunas into Novel Materials
Polymers and Composites
There is no available research detailing the integration of a compound named "this compound" into polymers or composites.
Functional Coatings and Thin Films
No literature exists describing the use of "this compound" in the development of functional coatings or thin films.
Hybrid Organic-Inorganic Materials
The synthesis or application of hybrid organic-inorganic materials incorporating "this compound" is not documented in scientific literature.
This compound in Nanomaterials and Nanotechnology
Synthesis of this compound-Based Nanostructures
There are no published methods for the synthesis of nanostructures based on a compound named "this compound."
Future Research Directions and Unresolved Challenges in Dibunas Chemistry
Emerging Methodologies for Dibunas Synthesis and Functionalization
The development of efficient and selective synthetic routes to this compound and its derivatives is a primary focus of current research. Traditional synthetic methods have proven to be low-yielding and lack stereochemical control, hindering the exploration of its chemical space. Researchers are now investigating novel catalytic systems, including organometallic and enzymatic catalysts, to achieve more precise control over bond formation and functional group installation. Additionally, flow chemistry and automated synthesis platforms are being explored to expedite the optimization of reaction conditions and facilitate the rapid generation of a diverse library of this compound analogs. The functionalization of the core this compound scaffold is another critical area, with efforts directed towards late-stage C-H activation and biocompatible ligation strategies to introduce a range of functionalities for materials science and chemical biology applications.
Development of Advanced In Situ Characterization Techniques
A significant hurdle in understanding the properties and reactivity of this compound is the lack of robust in situ characterization techniques. The transient nature of key intermediates in its formation and reactions necessitates the development of methods that can probe these species in real-time. Advanced spectroscopic techniques, such as time-resolved NMR and transient absorption spectroscopy, are being adapted to monitor the kinetics and mechanisms of this compound-related transformations. Furthermore, the application of synchrotron-based X-ray techniques, including X-ray absorption and emission spectroscopy, is anticipated to provide unprecedented insights into the electronic structure and local coordination environment of metal-Dibunas complexes.
Integration of Multi-Scale Computational Approaches for this compound Systems
To complement experimental investigations, multi-scale computational modeling is emerging as an indispensable tool for predicting the structure, properties, and reactivity of this compound systems. Quantum mechanical calculations, such as density functional theory (DFT), are being employed to elucidate reaction mechanisms and predict spectroscopic signatures. At a larger scale, molecular dynamics (MD) simulations are providing insights into the conformational dynamics and intermolecular interactions of this compound in different environments. The integration of these computational approaches will not only rationalize experimental observations but also guide the design of new this compound-based molecules with tailored properties.
Exploration of Novel Interdisciplinary Applications for this compound (excluding clinical/pharmacological)
The unique electronic and structural features of this compound make it an attractive candidate for a range of interdisciplinary applications. In materials science, researchers are exploring its potential as a building block for novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to coordinate with metal ions is also being investigated for applications in catalysis and sensing. In the field of chemical biology, functionalized this compound derivatives are being developed as molecular probes to study biological processes at the cellular level, with a strict focus on non-therapeutic applications.
Overcoming Synthetic and Characterization Hurdles for Complex this compound Architectures
The synthesis of more complex and intricate this compound-containing architectures presents significant challenges. The construction of extended polymeric or supramolecular systems based on the this compound motif requires precise control over polymerization and self-assembly processes. The characterization of these large and often heterogeneous structures is also a major obstacle, necessitating the use of advanced techniques such as single-molecule spectroscopy and high-resolution mass spectrometry. Overcoming these hurdles will be crucial for unlocking the full potential of this compound in advanced materials and nanotechnology.
Theoretical and Experimental Synergies in Advancing this compound Knowledge
The advancement of our understanding of this compound chemistry will heavily rely on a synergistic interplay between theoretical predictions and experimental validation. Computational studies can guide the design of new synthetic targets and predict their properties, while experimental results will provide the necessary feedback to refine and improve theoretical models. This iterative process of theory and experimentation will be essential for building a comprehensive knowledge base of this compound chemistry and accelerating the discovery of its novel applications.
Q & A
Q1. How to formulate a clear and feasible research question for studying Dibunas’ chemical properties?
Methodological Answer :
- Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) :
- Feasibility: Ensure access to analytical instruments (e.g., HPLC, NMR) for characterizing this compound.
- Novelty: Identify gaps via literature review (e.g., "How does solvent polarity affect this compound’ stability compared to existing studies?").
- Relevance: Align with applications in pharmacology or materials science.
- Refine using SMART criteria (Specific, Measurable, Achievable, Relevant, Time-bound) . Example:
- Weak: "Study this compound’ reactivity."
- Improved: "Quantify this compound’ hydrolysis rate in aqueous solutions at pH 5–9 using UV-Vis spectroscopy over 72 hours."
Q. Q2. What experimental design considerations are critical for optimizing this compound synthesis?
Methodological Answer :
- Variables :
- Independent: Temperature, catalyst concentration.
- Dependent: Yield, purity (measured via HPLC).
- Controls : Include blank reactions and reference compounds .
- Statistical Tools : Use factorial design (e.g., ANOVA) to identify significant variables .
| Parameter | Range Tested | Measurement Technique | Reference Standard |
|---|---|---|---|
| Reaction Temperature | 25–100°C | Thermocouple | NIST-certified |
| Purity | 90–99% | HPLC | USP guidelines |
Q. Q3. How to validate contradictory spectroscopic data for this compound?
Methodological Answer :
- Cross-Validation : Compare NMR, MS, and IR spectra with published databases (e.g., PubChem, Reaxys) .
- Reproducibility : Replicate experiments under identical conditions; document deviations (e.g., humidity levels) .
- Error Analysis : Calculate confidence intervals for peak assignments using software like MestReNova .
Advanced Research Questions
Q. Q4. How to resolve contradictions in this compound’ thermodynamic stability data across studies?
Methodological Answer :
- Triangulation : Combine DSC (Differential Scanning Calorimetry), TGA (Thermogravimetric Analysis), and computational models (e.g., DFT) .
- Error Source Analysis :
- Instrument Calibration: Verify against certified reference materials.
- Sample Purity: Re-run assays with recrystallized this compound .
- Meta-Analysis : Use tools like RevMan to statistically synthesize data from 10+ studies .
Q. Q5. What advanced methodologies are suitable for studying this compound’ reaction mechanisms?
Methodological Answer :
- Computational Chemistry :
- Kinetic Isotope Effects (KIE) : Use deuterated analogs to identify rate-determining steps .
| Technique | Application in this compound Research | Software/Tools |
|---|---|---|
| DFT | Electron distribution in intermediates | Gaussian, ORCA |
| MD Simulations | Solvent interaction dynamics | GROMACS, AMBER |
Q. Q6. How to design longitudinal studies on this compound’ stability under environmental stressors?
Methodological Answer :
Q. Q7. What ethical and safety protocols apply to this compound research involving biological assays?
Methodological Answer :
- Toxicity Screening : Follow OECD Guidelines 423 (Acute Oral Toxicity) for in vivo studies .
- Institutional Approval : Submit protocols to ethics committees (e.g., IRB for cell-line studies) .
- Data Transparency : Publish negative results to avoid publication bias .
Methodological Resources
- Data Repositories : Store raw spectra and kinetic data in Zenodo or Figshare .
- Collaboration Tools : Use electronic lab notebooks (e.g., LabArchives) for real-time data sharing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
